molecular formula C21H29N7O2 B2886637 6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine CAS No. 673498-68-5

6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No. B2886637
CAS RN: 673498-68-5
M. Wt: 411.51
InChI Key: UZDGMBQITAYGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in scientific research.

Scientific Research Applications

Histamine Receptor Ligand Development

Research on 2-aminopyrimidines, including derivatives similar to the compound , has been significant in the development of ligands for the histamine H4 receptor (H4R). These compounds have been shown to exhibit potent in vitro activity and have potential applications as anti-inflammatory agents and in pain management. Optimization of the pyrimidine core and various substituents has led to the identification of compounds with enhanced potency and activity in relevant biological models (Altenbach et al., 2008).

Drug-like Properties and Receptor Selectivity

Another study focused on 2-aminopyrimidines explored their binding affinity to human histamine H3 receptors (hH3Rs) and H4Rs. The research highlighted the importance of substituent modification for achieving high receptor affinity and selectivity. This work contributes to understanding the drug-like properties of such compounds and their potential as therapeutic agents targeting histamine receptors (Sadek et al., 2014).

Antibacterial and Antifungal Activities

Compounds structurally related to 6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine have been evaluated for their antimicrobial properties. Studies demonstrate that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents (Vijaya Laxmi et al., 2019).

Molecular and Crystal Structure Analysis

Research into the molecular and crystal structures of related compounds has provided insights into their conformational preferences and the impact of structural modifications on their physical properties. This information is crucial for the rational design of new compounds with desired biological activities and physical properties (Odell et al., 2007).

properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O2/c1-25-11-13-27(14-12-25)21-23-19(22)18(28(29)30)20(24-21)26-9-7-17(8-10-26)15-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDGMBQITAYGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine

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